Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate
CAS No.: 919286-36-5
Cat. No.: VC16921798
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919286-36-5 |
|---|---|
| Molecular Formula | C12H23NO2 |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23NO2/c1-4-6-8-12(5-2)9-7-10-13(12)11(14)15-3/h4-10H2,1-3H3 |
| Standard InChI Key | FBMZYFCFTNCLET-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1(CCCN1C(=O)OC)CC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 2-position with both butyl () and ethyl () groups. The 1-position is esterified with a methyl carboxylate group (), contributing to its polar surface area of 29.5 Ų . The compound’s stereochemistry includes a quaternary carbon at the 2-position, introducing steric hindrance that influences its reactivity and conformational stability.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate |
| SMILES | CCCCC1(CCCN1C(=O)OC)CC |
| InChIKey | FBMZYFCFTNCLET-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 213.32 g/mol |
| XLogP3 | 3.2 |
Synthesis and Production
Synthetic Routes
The synthesis of methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate likely involves a multi-step strategy:
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Ring Formation: Cyclization of a γ-amino ketone or nitrile under acidic or basic conditions to generate the pyrrolidine core.
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Alkylation: Sequential alkylation at the 2-position using butyl and ethyl halides in the presence of a strong base (e.g., LDA).
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Esterification: Reaction of the pyrrolidine carboxylic acid with methanol under catalytic acid conditions (e.g., ) .
Alternative approaches may utilize transition-metal-catalyzed C–H functionalization to introduce substituents directly onto preformed pyrrolidine derivatives, though yields and selectivity remain challenges.
Industrial Scalability
Industrial production faces hurdles due to the compound’s stereochemical complexity. Enantioselective synthesis techniques, such as asymmetric hydrogenation or enzymatic resolution, could improve efficiency but require optimization . Current methods prioritize cost-effective precursors like glutaraldehyde or succinaldehyde for ring construction.
Physicochemical Properties
Solubility and Partitioning
With an XLogP3 value of 3.2, the compound exhibits moderate lipophilicity, suggesting preferential solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over water. The polar surface area (29.5 Ų) indicates limited membrane permeability, a trait relevant to pharmaceutical applications .
Table 2: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Estimated ~1.0 g/cm³ |
| Refractive Index | ~1.46 (analogous esters) |
| Stability | Stable under inert atmosphere |
Thermal and Oxidative Stability
Applications and Uses
Pharmaceutical Intermediates
Pyrrolidine derivatives are pivotal in drug discovery, serving as scaffolds for protease inhibitors and neuromodulators. The butyl-ethyl substitution pattern in this compound may enhance binding affinity to hydrophobic enzyme pockets, making it a candidate for antiviral or anticancer agent synthesis .
Agrochemical Development
In agrochemistry, such esters function as intermediates in herbicide and insecticide production. Their ability to modulate plant hormone pathways (e.g., jasmonate signaling) warrants further exploration .
Recent Research and Future Directions
Emerging Studies
Recent patents highlight its potential as a building block for ionic liquids with low viscosity and high thermal stability, advantageous for battery electrolytes . Computational studies suggest utility in metal-organic frameworks (MOFs) for gas storage, though experimental validation is pending .
Knowledge Gaps
Critical unknowns include:
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Ecotoxicity: Impact on aquatic and terrestrial ecosystems.
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Metabolic Pathways: In vitro and in vivo degradation mechanisms.
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Synthetic Optimization: Catalytic systems for enantioselective production.
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